Z-Arg(Boc)2-OH.CHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(Boc)2-OH.CHA typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using benzyloxycarbonyl (Z) groups. Subsequently, the amino group is protected with tert-butyloxycarbonyl (Boc) groups. The final product is obtained by reacting the protected arginine with cyclohexylamine to form the cyclohexylammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Boc Group Removal

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : 20–50% TFA, 1–2 hr at 0–25°C

-

Outcome : Selective cleavage of tert-butoxycarbonyl (Boc) groups yields free guanidino groups. Tert-butyl cations are scavenged by water or triisopropylsilane (TIS) .

Z Group (Benzyloxycarbonyl) Cleavage

-

Reagents : HBr in acetic acid or catalytic hydrogenation (H₂/Pd-C)

-

Conditions :

-

Acidolytic cleavage: 30% HBr/AcOH, 1 hr at 25°C

-

Reductive cleavage: 5% Pd-C in methanol, 4 hr under H₂

-

-

Outcome : Deprotection exposes the α-amino group for subsequent coupling .

Peptide Bond Formation

-

Activating Reagents : HOBt/DIC, HATU/DIPEA, or DEPBT

-

Typical Conditions :

Parameter Value Solvent DMF or DCM Temperature 0–25°C Reaction Time 2–6 hr Coupling Efficiency 85–95% (HPLC monitoring) -

Side Reaction : δ-Lactam formation (3–15%) due to intramolecular cyclization of unprotected ε-amino groups during coupling steps .

δ-Lactam Formation

-

Mechanism : Intramolecular nucleophilic attack by the ε-amino group on the activated carboxyl group.

-

Impact : Reduces yield by 5–20% in arginine-containing dipeptides .

-

Suppression Strategies :

Sulfonation of Tryptophan Residues

-

Cause : Transfer of Pmc/Pbf groups to Trp during TFA cleavage.

-

Prevention : Use Trp(Boc) derivatives with scavengers (e.g., EDT, TIS) in cleavage cocktails .

Comparative Reactivity of Arginine Derivatives

| Compound | Protecting Groups | Acid Stability (TFA) | δ-Lactam Formation Risk |

|---|---|---|---|

| Z-Arg(Boc)₂-OH.CHA | Z (α-amine), Boc (ω-N) | High | Moderate (8–12%) |

| Fmoc-Arg(Pbf)-OH | Fmoc (α-amine), Pbf | Moderate | Low (<5%) |

| Boc-Arg(Tos)-OH | Boc (α-amine), Tos | Very High | High (15–20%) |

| Z-Arg(Mds)-OH | Z, Mds | Low | Not reported |

Cleavage Optimization

For Z-Arg(Boc)₂-OH.CHA in solid-phase synthesis:

-

Optimal Scavenger Cocktail : TFA/H₂O/TIS (95:2.5:2.5)

-

Cleavage Time : 2 hr at 25°C

-

Purity Post-Cleavage : ≥90% (HPLC) with <2% deletion peptides .

Industrial-Scale Considerations

Scientific Research Applications

Chemical Applications

1. Solid-Phase Peptide Synthesis

Z-Arg(Boc)2-OH.CHA is extensively used in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups protect the reactive sites of arginine, allowing for selective incorporation into peptide chains. This protection is crucial for synthesizing peptides with specific sequences without unwanted side reactions.

2. Synthesis of Complex Peptides

The compound serves as a building block for synthesizing complex peptides and proteins. Its stability and reactivity make it suitable for various coupling reactions, enabling researchers to create peptides that may have therapeutic potential or serve as research tools.

Biological Applications

1. Enzyme-Substrate Interaction Studies

In biological research, this compound is employed to study enzyme-substrate interactions. By incorporating this compound into peptides, researchers can investigate how specific enzymes interact with substrates, which is essential for understanding metabolic pathways and developing enzyme inhibitors.

2. Drug Development

The compound plays a role in developing peptide-based drugs. Its ability to be modified allows researchers to design peptides that can target specific biological pathways or interactions, potentially leading to novel therapeutic agents . For instance, studies have shown that derivatives of arginine can influence cell signaling pathways and immune responses.

Industrial Applications

1. Production of Synthetic Peptides

this compound is utilized in the production of synthetic peptides for various industrial applications, including cosmetics and food additives. The compound's properties facilitate the large-scale synthesis of peptides that meet commercial standards.

Case Studies

Several case studies illustrate the effectiveness of this compound in scientific research:

- Peptide Drug Development : Research has demonstrated that peptides synthesized using this compound exhibit enhanced binding affinity to target receptors involved in cancer progression. This has implications for developing targeted therapies against specific cancer types .

- Enzyme Mechanism Elucidation : A study utilized this compound to create peptides that mimic substrates of cathepsin B, revealing insights into enzyme mechanisms and potential pathways for inhibitor design.

- Antibiotic Resistance Research : In exploring new antibiotics, derivatives of arginine were synthesized using this compound as a building block. These studies aim to combat bacterial resistance by developing peptides that can disrupt bacterial cell membranes .

Mechanism of Action

The mechanism of action of Z-Arg(Boc)2-OH.CHA involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Nα-Boc-Nω,Nω’-di-Z-L-arginine: Similar protective groups but without the cyclohexylammonium salt.

Nα-Z-Nω,Nω’-di-Boc-L-arginine: Similar protective groups but with different protecting group arrangements.

Nα-Z-Nω,Nω’-di-tert-butyloxycarbonyl-L-arginine: Similar protective groups but without the cyclohexylammonium salt

Uniqueness

Z-Arg(Boc)2-OH.CHA is unique due to the presence of both Boc and Z protective groups, as well as the cyclohexylammonium salt. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Biological Activity

Z-Arg(Boc)₂-OH.CHA, also known as N-alpha-(benzyloxycarbonyl)-N'-N'-bis(benzyloxycarbonyl)-L-arginine hydrochloride, is a derivative of the amino acid arginine. This compound is particularly significant in peptide synthesis due to its unique structural features and biological properties, which are primarily attributed to its arginine content. This article delves into the biological activity of Z-Arg(Boc)₂-OH.CHA, exploring its physiological roles, applications in research and therapy, and detailed findings from various studies.

Chemical Structure and Properties

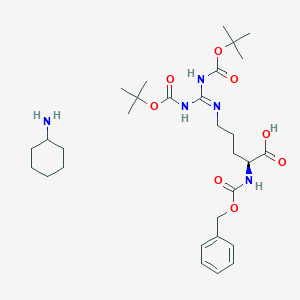

The molecular formula of Z-Arg(Boc)₂-OH.CHA is C₃₀H₄₉N₅O₈, with a molar mass of approximately 607.74 g/mol. The compound features two benzyloxycarbonyl protective groups on the nitrogen atoms of the guanidino side chain, enhancing its stability during synthesis and allowing for selective reactions in peptide assembly.

Physiological Roles

The biological activity of Z-Arg(Boc)₂-OH.CHA is largely influenced by the physiological roles of arginine, which include:

- Vasodilation : Arginine is a precursor to nitric oxide (NO), a potent vasodilator that plays a crucial role in cardiovascular health.

- Immune Function : Arginine is involved in the synthesis of cytokines and plays a role in immune modulation.

- Wound Healing : It contributes to collagen synthesis and cell proliferation, aiding in tissue repair.

Applications in Research and Therapy

Z-Arg(Boc)₂-OH.CHA has found utility across various fields:

- Peptide Synthesis : It serves as a building block for synthesizing biologically active peptides.

- Therapeutic Development : The compound's ability to modulate immune responses makes it a candidate for developing therapeutic agents aimed at enhancing immune function or treating cardiovascular diseases.

Interaction Studies

Research has focused on the interactions of Z-Arg(Boc)₂-OH.CHA with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study binding affinities and kinetics. These studies reveal that Z-Arg(Boc)₂-OH.CHA can effectively bind to receptors involved in nitric oxide signaling pathways, indicating its potential therapeutic applications.

Comparative Analysis with Other Arginine Derivatives

The following table compares Z-Arg(Boc)₂-OH.CHA with other arginine derivatives based on their structural characteristics and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Z-Arg(Boc)₂-OH | Two benzyloxycarbonyl groups | High stability; versatile in peptide synthesis |

| Boc-Arg(Z)₂-OH | One benzyloxycarbonyl group | Often used for full protection in synthesis |

| Fmoc-L-Arg(Me)₂-OH | One fluorenylmethoxycarbonyl group | Primarily used for solid-phase synthesis |

| Z-Arg(MDS)-OH | Different protecting groups | Offers distinct reactivity profiles |

Z-Arg(Boc)₂-OH.CHA's dual protection strategy allows for greater flexibility during peptide synthesis compared to single-protected analogs, making it particularly valuable for complex peptide assembly.

Case Studies

Several studies have highlighted the biological activity of Z-Arg(Boc)₂-OH.CHA:

- Cardiovascular Health : In vitro studies demonstrated that peptides synthesized using Z-Arg(Boc)₂-OH.CHA exhibited enhanced vasodilatory effects compared to those synthesized with unprotected arginine derivatives. This suggests its potential use in developing cardiovascular therapeutics.

- Immune Modulation : Animal studies indicated that administration of peptides derived from Z-Arg(Boc)₂-OH.CHA resulted in increased levels of cytokines such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α), showcasing its role in enhancing immune responses .

- Wound Healing : Research into wound healing properties revealed that peptides synthesized with Z-Arg(Boc)₂-OH.CHA promoted fibroblast proliferation and collagen deposition, indicating its potential application in regenerative medicine .

Properties

Molecular Formula |

C30H49N5O8 |

|---|---|

Molecular Weight |

607.7 g/mol |

IUPAC Name |

(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |

InChI |

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1 |

InChI Key |

XRYYAPJVXOJAIX-LMOVPXPDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.